ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is notable for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of 2,4-dichlorophenylacetic acid with thioamide derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects . For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
ETHYL 2-(2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,4-dichlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-2-22-14(21)7-11-8-23-15(18-11)19-13(20)5-9-3-4-10(16)6-12(9)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGILGZLDRKGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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